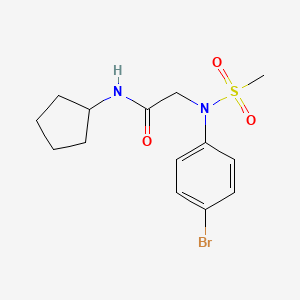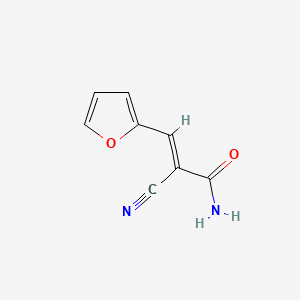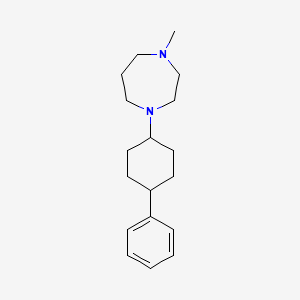
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone, also known as NPQ, is a chemical compound that has gained attention for its potential use in scientific research. NPQ is a quinazolinone derivative that has been synthesized through various methods.
Wirkmechanismus
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone has been found to bind to various proteins and enzymes, including protein kinase C, and modulate their activity. It has also been found to interact with DNA and RNA, potentially inhibiting their function.
Biochemical and Physiological Effects:
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of ion channels. It has also been found to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone in lab experiments is its ability to act as a fluorescent probe, allowing for the detection of protein conformational changes. However, its potential toxicity and limited solubility in aqueous solutions can be a limitation for some experiments.
Zukünftige Richtungen
For 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone research include exploring its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further investigation into its mechanism of action and potential protein targets is also needed. Additionally, the development of more efficient synthesis methods and modifications of the 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone structure may lead to improved properties and applications.
Synthesemethoden
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone can be synthesized through several methods, including the reaction of 3-nitrobenzaldehyde with propylamine followed by cyclization with anthranilic acid. Another method involves the reaction of 3-nitrobenzaldehyde with propylamine and 2-aminobenzoic acid, which is then cyclized to form 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone has been used in various scientific research applications, including as a fluorescent probe for detecting protein conformational changes. It has also been used as a photosensitizer for photodynamic therapy and as a potential inhibitor of protein kinase C.
Eigenschaften
IUPAC Name |
3-(3-nitrophenyl)-2-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-6-16-18-15-10-4-3-9-14(15)17(21)19(16)12-7-5-8-13(11-12)20(22)23/h3-5,7-11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNQHBFKSRLSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-nitrophenyl)-2-propylquinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5780741.png)


![methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5780765.png)



![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)
![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)

